Mapracorat was developed as a topical agent for treating inflammatory skin diseases, notably canine dermatitis. Its chemical structure allows it to interact selectively with glucocorticoid receptors, leading to a reduction in inflammation without the typical side effects associated with traditional glucocorticoids. The International Union of Pure and Applied Chemistry name for mapracorat is (2R)-l,l,l-trifluoro-4-(5-fluoro-2,3-dihydro-1-benzofuran-7-yl)-4-methyl-2-[[ (2-methylquinolin-5-yl)amino]methyl]pentan-2-ol .
The synthesis of mapracorat involves several key steps that utilize advanced organic chemistry techniques. A notable method includes the use of iridium metallaphotoredox catalysis to create complex carbon structures that incorporate trifluoromethyl groups. This multicomponent coupling reaction allows for the efficient assembly of the molecular framework necessary for producing mapracorat .
Mapracorat's molecular structure reveals its complexity and functional groups that contribute to its biological activity. The compound features a trifluoromethyl group, a benzofuran moiety, and a quinoline derivative, which are critical for its interaction with glucocorticoid receptors.
Mapracorat undergoes various chemical reactions that are essential for its synthesis and functionality. The primary reactions include:
The reaction pathways often involve radical intermediates, which are crucial for achieving high yields of the final product. Control experiments have demonstrated the importance of specific conditions and reactants in optimizing these reactions.
Mapracorat exerts its effects primarily through binding to glucocorticoid receptors located in various tissues, including skin and immune cells. Upon binding, it activates receptor-mediated transcriptional processes that lead to decreased expression of pro-inflammatory cytokines.
Mapracorat displays several physical and chemical properties that influence its application as a therapeutic agent:
The compound exhibits high potency at low concentrations, making it effective for topical applications while reducing systemic exposure risks.
Mapracorat has been primarily studied for its potential use in treating inflammatory skin diseases, particularly in veterinary medicine for conditions like canine dermatitis. Its selective action on glucocorticoid receptors allows it to provide therapeutic benefits without significant side effects associated with conventional glucocorticoids.
Mapracorat (BOL-303242-X, ZK-245186) is a novel non-steroidal compound classified as a selective glucocorticoid receptor agonist (SEGRA), designed to address the limitations of classical glucocorticoids in anti-inflammatory therapy. Its molecular structure (C~25~H~26~F~4~N~2~O~2~) enables high-affinity binding to the glucocorticoid receptor (GR) with a distinct conformational profile, favoring transrepression over full transactivation. As an investigational drug, it has undergone Phase II/III clinical trials for ocular conditions including allergic conjunctivitis and post-cataract inflammation, leveraging its unique physicochemical properties for topical delivery while minimizing systemic exposure [3] [7].
Traditional glucocorticoids (GCs) exert potent anti-inflammatory effects but cause significant adverse effects due to their dual modulation of GR signaling pathways:
SEGRAs like mapracorat exploit structural modifications to dissociate these mechanisms. Preclinical studies demonstrate that mapracorat achieves >90% inhibition of cytokines (IL-6, IL-8, TNF-α) in human corneal epithelial cells under hyperosmolar stress—comparable to dexamethasone—but with significantly reduced gene transactivation (31.8% efficacy vs. 80.5% for prednisolone) [6] [10]. This dissociation arises from mapracorat’s selective induction of GR conformations that minimize homodimerization and DNA binding, while enhancing protein-protein interactions with inflammatory regulators [5] [9].
Table 1: Mechanisms of Glucocorticoid Receptor Modulation
Compound Type | Transrepression Efficacy | Transactivation Efficacy | Key Molecular Targets |
---|---|---|---|
Classical GCs (e.g., Dexamethasone) | High (90-100%) | High (80-100%) | Broad GRE activation |
SEGRAs (Mapracorat) | High (85-95%) | Low (14-32%) | RelB, MKP-1 induction |
Partial Agonists (e.g., GRM-01) | Moderate (70-80%) | Very Low (<15%) | Selective cofactor recruitment |
Anti-Inflammatory Efficacy
Mapracorat potently inhibits NF-κB signaling via two complementary mechanisms:
Eosinophil Modulation in Allergic Inflammation
In guinea pig models of allergic conjunctivitis, mapracorat administered 2 hours post-ovalbumin challenge:
Hyperosmolar Stress Response
In dry eye disease models, mapracorat (10–100 nM) reversed hyperosmolarity-induced damage:
Table 2: Ocular Anti-Inflammatory Efficacy of Mapracorat vs. Dexamethasone
Parameter | Mapracorat Effect | Dexamethasone Effect | Study Model |
---|---|---|---|
IL-8 Inhibition | IC~50~ = 32 nM | IC~50~ = 28 nM | Human corneal epithelial cells [6] |
Eosinophil Apoptosis | ↑ 2.3-fold | ↑ 1.5-fold | Guinea pig conjunctivitis [4] |
RelB Induction | ↑ 4.1-fold | No change | Human keratocytes [1] |
Intraocular Pressure Change | Minimal | ↑ 6–15 mmHg | Normotensive rabbits [3] [4] |
The development of non-steroidal GR ligands emerged from efforts to circumvent the structural limitations of corticosteroids:
Post-mapracorat compounds (e.g., fosdagrocorat, GRM-01) refined partial agonism profiles but confirmed trade-offs: Higher GR selectivity often reduced anti-inflammatory potency. Mapracorat remains distinctive for its ocular tissue retention (measurable levels >24h post-dose) and soft drug properties (hepatic clearance t~1/2~ = 2h), optimizing local efficacy without systemic accumulation [4] [7] [10].
Table 3: Evolution of Non-Steroidal Glucocorticoid Receptor Agonists
Compound (Code) | Structure | GR Binding K~i~ (nM) | Transrepression: Transactivation Ratio | Development Status |
---|---|---|---|---|
Mapracorat (ZK 245186) | Dihydrobenzofuran-quinoline | 12 | 3.0:1 | Phase III (ocular) [3] [7] |
Fosdagrocorat (PF-04171327) | Aryl azaindole | 23 | 2.2:1 | Phase II (rheumatoid arthritis) [10] |
GRM-01 | Pyrazolopyrimidine | 15 | 4.8:1 | Phase I [10] |
AZD9567 | Carboxamide | 8 | 3.5:1 | Phase II (diabetes) [9] |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7